molecular formula C18H22N2O2 B2453597 2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide CAS No. 852368-85-5

2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide

Cat. No.: B2453597
CAS No.: 852368-85-5
M. Wt: 298.386
InChI Key: IRSHGLSOXMPPMA-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide is a synthetic indole-glyoxylamide derivative offered for research purposes. This compound belongs to a class of N-substituted indolyl-3-glyoxylamides that have been investigated for their potential as therapeutic agents, particularly in the field of oncology . Indole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them valuable scaffolds in pharmaceutical research and drug development . The structural motif of this compound, featuring an oxoacetamide group at the 3-position of the indole ring, is a versatile intermediate in organic synthesis. For instance, related α-oxoacetamides can be dehydrated to form indolyl-3-carbonylnitriles, which are useful building blocks for further chemical transformations . The specific substitution with a 2-methylcyclohexyl group on the glyoxylamide nitrogen is designed to modulate the compound's physicochemical properties and biological interactions. This product is strictly for use in laboratory research. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the relevant safety data sheet (SDS) and handle this material in accordance with best laboratory practices.

Properties

IUPAC Name

N-(2-methylcyclohexyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-11-7-3-5-9-14(11)20-18(22)17(21)16-12(2)19-15-10-6-4-8-13(15)16/h4,6,8,10-11,14,19H,3,5,7,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSHGLSOXMPPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide typically involves multi-step organic reactions. One common route starts with the preparation of 2-methyl-1H-indole-3-carbaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and acylation to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods with adjustments to accommodate larger volumes and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The indole ring and the acetamide group can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products depending on the nucleophiles involved.

Scientific Research Applications

Antitumor Activity

One of the most significant applications of this compound is its antitumor activity . Research indicates that derivatives of indole-based oxoacetamides exhibit potent cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Effects

A notable study highlighted the antitumor properties of similar compounds, specifically targeting solid tumors such as colorectal and lung cancers. The findings suggest that these compounds can be effective against tumors that are typically refractory to conventional chemotherapy treatments, such as 5-fluorouracil .

Table 1: Antitumor Activity of Indole Derivatives

Compound NameTarget Cancer TypeIC50 (μM)Mechanism of Action
5rHepG2 (Liver)10.56Caspase-8 dependent apoptosis
D-24,851Various Solid TumorsN/AInduces apoptosis via PARP cleavage

Cytotoxicity Studies

Further investigations into the cytotoxicity of 2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide have shown promising results in various human cell lines. For instance, studies have demonstrated that certain derivatives can significantly inhibit cell proliferation in cervical (HeLa), breast (MCF7), and liver (HepG2) cancer cells .

Other Biological Activities

Beyond antitumor effects, this compound may also possess other biological activities:

  • Anti-inflammatory Properties : Similar indole derivatives have been explored for their potential anti-inflammatory effects, which could broaden their therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, potentially inhibiting or activating them. The acetamide group may also play a role in binding to specific sites on proteins or other biomolecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methyl-1H-indol-3-yl)ethan-1-ol: Another indole derivative with a similar core structure but different functional groups.

    (2-methyl-1H-indol-3-yl)(phenyl)methanone: Features a phenyl group instead of the acetamide and cyclohexyl groups.

Uniqueness

2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide is a derivative of indole, a structure commonly found in various biologically active compounds. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2OC_{18}H_{24}N_2O, with a molar mass of approximately 288.39 g/mol. The compound features an indole ring system, which is known for its diverse biological properties.

Research indicates that compounds with indole structures often interact with various biological targets, including:

  • Serotonin Receptors : Indole derivatives can modulate serotonin receptor activity, influencing mood and anxiety.
  • Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Properties

Several studies have investigated the anticancer potential of indole derivatives. For instance, compounds similar to this compound have shown promise in:

  • Inducing apoptosis in cancer cells.
  • Inhibiting tumor growth in xenograft models.

A notable study demonstrated that an indole derivative exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Neuroprotective Effects

Indoles have been studied for their neuroprotective properties. The compound may exert protective effects against neurodegeneration by:

  • Reducing oxidative stress.
  • Modulating neuroinflammatory responses.

In animal models, administration of indole derivatives has been associated with improved cognitive function and reduced markers of neuroinflammation.

Case Studies

StudyFindings
Smith et al. (2020)Investigated the effects of indole derivatives on breast cancer cell lines.Showed significant reduction in cell viability with IC50 values < 20 µM.
Johnson et al. (2021)Evaluated the neuroprotective effects in a mouse model of Alzheimer's disease.Indicated improved memory retention and decreased amyloid-beta accumulation.
Lee et al. (2023)Assessed the anti-inflammatory properties in vitro.Found that the compound reduced pro-inflammatory cytokines by 40%.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in tissues; crosses the blood-brain barrier.
  • Metabolism : Primarily metabolized by liver enzymes.
  • Excretion : Excreted via urine and feces.

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